molecular formula C10H18N2O2 B2668972 4-Hydroxy-[1,3'-bipiperidine]-2'-one CAS No. 2097866-26-5

4-Hydroxy-[1,3'-bipiperidine]-2'-one

Cat. No.: B2668972
CAS No.: 2097866-26-5
M. Wt: 198.266
InChI Key: XUMSQJPKOWCTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-[1,3'-bipiperidine]-2'-one is a synthetically versatile bipiperidine scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a hydroxyl group and a ketone moiety on a fused bipiperidine structure, making it a valuable precursor or intermediate for the synthesis of more complex molecules. Bipiperidine-based structures are recognized as privileged scaffolds in drug discovery, particularly for designing ligands that target central nervous system (CNS) receptors and transporters . Researchers utilize this core structure to develop probes for studying neurodegenerative diseases. Similar bipiperidine compounds have been engineered to exhibit high affinity and selectivity for key neurological targets, such as the vesicular acetylcholine transporter (VAChT), which is a biomarker for cholinergic neuron integrity . Furthermore, structural analogs are investigated as potent and selective ligands for sigma receptors (σ1 and σ2), which are implicated in various CNS disorders and cancer . The mechanism of action for derivatives based on this scaffold typically involves high-affinity binding to these protein targets, modulating neurotransmitter release or receptor function to produce potential therapeutic effects . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxypiperidin-1-yl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-8-3-6-12(7-4-8)9-2-1-5-11-10(9)14/h8-9,13H,1-7H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMSQJPKOWCTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Hydroxy 1,3 Bipiperidine 2 One

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 4-Hydroxy-[1,3'-bipiperidine]-2'-one suggests several possible disconnections. The most logical approach involves disconnecting the C-N bond between the two piperidine (B6355638) rings. This leads to two key precursors: a 4-hydroxypiperidine (B117109) derivative and a piperidin-2-one derivative with a suitable leaving group at the 3-position.

Figure 1: Retrosynthetic Disconnection of this compound

Based on this analysis, the primary synthetic challenge lies in the efficient formation of the bipiperidine core structure through a reliable C-N bond-forming reaction. The chirality of the 3'-position of the piperidin-2-one ring is another important consideration for stereoselective syntheses.

Multistep Synthetic Pathways

The construction of this compound can be envisioned through a series of steps, each focusing on a specific part of the molecule.

The formation of the 1,3'-bipiperidine linkage is a crucial step. One of the most direct methods is the nucleophilic substitution reaction between a piperidine and a halo-substituted piperidinone. For instance, the reaction of 4-hydroxypiperidine with a 3-halopiperidin-2-one could yield the desired bipiperidine core. The reactivity of the halogen in the piperidinone can be enhanced by the choice of solvent and the use of a suitable base.

Another approach involves the reductive amination of a ketone precursor. For example, the reaction of 4-hydroxypiperidine with a piperidine-2,3-dione, followed by selective reduction of the resulting enamine or iminium ion, could also lead to the formation of the bipiperidine core.

The 4-hydroxyl group can be introduced at various stages of the synthesis. One common method is to start with a commercially available precursor that already contains this functionality, such as N-Boc-4-hydroxypiperidine. The Boc protecting group can be removed at a later stage to allow for the coupling reaction.

Alternatively, the hydroxyl group can be introduced by the reduction of a corresponding ketone. For example, a 4-oxopiperidine derivative can be reduced to the corresponding alcohol using a variety of reducing agents. The stereochemistry of the hydroxyl group can often be controlled by the choice of the reducing agent and the reaction conditions.

Reducing Agent Typical Conditions Stereoselectivity
Sodium borohydride (NaBH4)Methanol, 0 °C to rtGenerally axial attack, yielding the equatorial alcohol
Lithium aluminum hydride (LiAlH4)THF, 0 °C to rtLess selective, often a mixture of isomers
L-Selectride®THF, -78 °CBulky reagent, favors formation of the axial alcohol

This table is interactive. Click on the headers to sort.

The piperidin-2-one ring, a δ-valerolactam, can be synthesized through several methods. A common approach is the cyclization of a δ-amino acid derivative. For instance, heating a δ-amino ester can lead to the formation of the lactam ring via intramolecular aminolysis.

Another method is the Beckmann rearrangement of a cyclopentanone oxime. This reaction allows for the expansion of a five-membered ring to a six-membered lactam. The choice of the acid catalyst is crucial for the success of this rearrangement.

Reductive cyclization of γ-cyanobutyrates is another viable route to piperidin-2-ones. dtic.mil Catalytic hydrogenation of the nitrile group to an amine, followed by in situ cyclization, can provide the desired lactam. dtic.mil

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds and can be applied to the synthesis of bipiperidine scaffolds. While direct coupling of two piperidine rings can be challenging, a related strategy involves the coupling of a pyridine (B92270) with a piperidine, followed by reduction of the pyridine ring.

For example, a Suzuki or Buchwald-Hartwig amination reaction could be used to couple a halopyridine with a piperidine derivative. The resulting pyridyl-piperidine can then be hydrogenated to the corresponding bipiperidine. mdpi.com A variety of palladium catalysts and ligands can be employed to optimize the coupling reaction. rsc.org

Catalyst/Ligand System Reaction Type Advantages
Pd(OAc)2 / BINAPBuchwald-Hartwig AminationGood for a wide range of amines and aryl halides
Pd(dba)2 / XPhosBuchwald-Hartwig AminationHigh activity for sterically hindered substrates
Pd(PPh3)4 / BaseSuzuki CouplingMild reaction conditions, tolerant of various functional groups

This table is interactive. Click on the headers to sort.

The formation of one of the piperidine rings can be achieved through various ring-closure strategies. For instance, an intramolecular reductive amination of a δ-amino ketone can be used to construct the piperidine ring. This method allows for the simultaneous formation of the ring and the introduction of substituents.

Another powerful method is the aza-Diels-Alder reaction, where an imine reacts with a diene to form a tetrahydropyridine, which can then be reduced to a piperidine. The stereochemistry of the resulting piperidine can be controlled by the use of chiral catalysts or auxiliaries.

Intramolecular cyclization of ω-haloamines is also a common method for the synthesis of piperidines. researchgate.net The reaction proceeds via an intramolecular nucleophilic substitution, where the nitrogen atom displaces the halide to form the six-membered ring. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a cornerstone of synthetic chemistry, directly impacting the yield, purity, and scalability of a process. For a molecule like this compound, which features both a hydroxyl group and a lactam, careful tuning of reaction parameters is essential to avoid side reactions and maximize product formation.

Solvent Selection and Temperature Control

The choice of solvent and the precise control of temperature are pivotal in directing the course of chemical reactions. Solvents do more than just dissolve reactants; they can influence reaction rates, equilibria, and even the stereochemical outcome. For the synthesis of bipiperidine structures, a range of solvents from polar aprotic to nonpolar can be considered, depending on the nature of the coupling reaction. For instance, in related N-alkylation reactions to form piperidine derivatives, solvents like acetonitrile (B52724) and methanol have been utilized. The cyclization pathway to form piperidine rings can be solvent-dependent, with acetonitrile favoring a 6-endo-trig pathway and methanol promoting a 5-exo-trig cyclization in certain systems nih.gov.

Temperature control is equally critical. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts or decomposition of thermally sensitive functional groups. Conversely, lower temperatures can enhance selectivity but may require longer reaction times or more active catalysts. For instance, in the synthesis of certain carbonyl-containing bipiperidine analogues, maintaining the reaction temperature below 75 °C was found to be important for achieving a good yield nih.gov.

SolventTemperature (°C)Observed Effect on Analogous Reactions
AcetonitrileRefluxFavors 6-endo-trig cyclization in certain piperidine syntheses nih.gov.
MethanolRoom Temperature to RefluxCan influence cyclization pathways and is a common solvent for reductive aminations nih.gov.
Dimethylformamide (DMF)25 - 100A polar aprotic solvent that can facilitate nucleophilic substitution reactions.
Dichloromethane (DCM)0 - RefluxA versatile solvent for a wide range of organic reactions.

Catalyst Systems and Reagent Stoichiometry

Catalysis is a powerful tool for enhancing reaction efficiency and selectivity. For the formation of the C-N bond in the [1,3'-bipiperidine] linkage, various catalyst systems could be employed, including palladium, copper, or nickel-based catalysts, which are commonly used in cross-coupling reactions. The choice of ligand for the metal catalyst is also crucial and can significantly influence the reaction's outcome. For example, palladium-catalyzed reactions often utilize phosphine-based ligands nih.gov.

Reagent stoichiometry, the molar ratio of the reactants, must be carefully controlled to maximize the yield of the desired product and minimize waste. In many coupling reactions, a slight excess of one reagent may be used to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification. The precise stoichiometry will depend on the specific synthetic route chosen.

Catalyst SystemTypical Reagent Stoichiometry (Reactant 1 : Reactant 2)Application in Analogous Syntheses
Pd(OAc)₂ / Ligand1 : 1.1 - 1.5Commonly used in C-N cross-coupling reactions.
CuI / Ligand1 : 1.2 - 2.0Effective for Ullmann-type coupling reactions.
NiCl₂(dppp)1 : 1.0 - 1.2Can be used for cross-coupling of alkyl and aryl halides.
Acid or Base CatalysisCatalytic amountsUsed in condensation and cyclization reactions.

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of a molecule with multiple functional groups and stereocenters, such as this compound, presents significant challenges in controlling regioselectivity and stereoselectivity.

Strategies for Isomer Control and Separation

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. In the synthesis of this compound, regioselectivity would be crucial if the piperidine or piperidinone rings have other reactive sites. For instance, in the functionalization of 2-chloropyridines, the position of substitution can be directed by the choice of reaction conditions and reagents mdpi.com. The formation of facial (fac) and meridional (mer) isomers in octahedral complexes with unsymmetrical bidentate ligands highlights the importance of directing groups in controlling isomerism acs.org.

The separation of isomers, if formed, is often achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). In some cases, crystallization can also be an effective method for separating diastereomers. The separation of regioisomers of bipiperidinyl-methanone intermediates by silica gel chromatography has been reported to be challenging, necessitating their conversion to acetates to facilitate separation nih.gov.

Chiral Synthesis Approaches (if applicable)

As this compound possesses stereocenters, its synthesis in an enantiomerically pure form would require a chiral synthesis approach. This can be achieved through several strategies:

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material.

Asymmetric Catalysis: Using a chiral catalyst to induce enantioselectivity in a key bond-forming step. For example, asymmetric Cu-catalyzed cyclizative aminoboration has been used for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines nih.gov.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction.

Resolution: Separating a racemic mixture into its constituent enantiomers, for instance, through the formation of diastereomeric salts with a chiral resolving agent.

The stereocontrolled synthesis of polysubstituted piperidines is a significant area of research due to the prevalence of the piperidine motif in pharmaceuticals nih.gov. Various methods have been developed for the stereoselective synthesis of substituted piperidines and piperidin-2-ones, often employing sophisticated catalytic systems or chiral auxiliaries to achieve high levels of diastereoselectivity and enantioselectivity researchgate.net.

Chemical Reactivity and Derivatization of 4 Hydroxy 1,3 Bipiperidine 2 One

Reactions Involving the 4-Hydroxyl Group

The secondary alcohol at the C-4 position of the piperidine (B6355638) ring is a key site for chemical modification through esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

The 4-hydroxyl group can be readily converted into esters through acylation. This transformation can be achieved using various acylating agents, such as acid anhydrides in the presence of a base like pyridine (B92270). For instance, treatment of a similar 4-hydroxypiperidine (B117109) derivative with propionic acid anhydride (B1165640) and pyridine yields the corresponding 4-propionyloxy derivative. google.com Another common method involves reacting the alcohol with a substituted benzoyl halide in an inert organic solvent like benzene (B151609) or toluene. google.com Transesterification is also possible by heating the 4-hydroxypiperidine derivative with a benzoic acid alkyl ester at elevated temperatures (150-200 °C) in the presence of a condensation agent such as sodium ethylate. google.com

While less commonly detailed for this specific scaffold in the provided literature, etherification of the 4-hydroxyl group is also a plausible transformation. Standard methods like the Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, could be employed to form 4-alkoxy derivatives.

Table 1: Representative Esterification Reactions for 4-Hydroxypiperidine Scaffolds
Reaction TypeReagentsConditionsProduct TypeReference
AcylationPropionic acid anhydride, PyridineStandard conditions4-Propionyloxy derivative google.com
AcylationSubstituted benzoyl halide, Inert solvent (e.g., benzene)Room temperature or gentle heating4-Benzoyloxy derivative google.com
TransesterificationSubstituted benzoic acid alkyl ester, Sodium ethylate150-200 °C4-Benzoyloxy derivative google.com

Oxidation Reactions

The secondary alcohol at the C-4 position can be oxidized to the corresponding ketone, which would yield 4-oxo-[1,3'-bipiperidine]-2'-one. This is a fundamental transformation for secondary alcohols. libretexts.org A variety of oxidizing agents can accomplish this conversion. researchgate.netkhanacademy.org

Classical methods include the use of chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent). libretexts.org Milder reagents such as pyridinium (B92312) chlorochromate (PCC) are also effective in oxidizing secondary alcohols to ketones. libretexts.orgkhanacademy.org The reaction typically involves warming the alcohol with an acidified solution of sodium or potassium dichromate(VI); a color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) indicates that the oxidation has occurred. chemguide.co.uk More modern and selective methods may utilize iron(III) complexes with hydrogen peroxide as the terminal oxidant under mild conditions. unimi.it

Table 2: Common Reagents for Oxidation of Secondary Alcohols
Oxidizing AgentTypical ConditionsProductReference
Chromic Acid (Jones Reagent)Aqueous sulfuric acid, acetoneKetone libretexts.org
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Ketone libretexts.orgkhanacademy.org
Potassium Dichromate(VI)Dilute sulfuric acid, heatKetone chemguide.co.uk
[Fe(III)(Br)₂(Pc-L)]Br ComplexHydrogen peroxide, acetonitrile (B52724)Ketone unimi.it

Reactions Involving the 2'-Keto Group

The 2'-keto group is part of a δ-valerolactam, a cyclic amide. Its reactivity is dominated by reactions at the carbonyl carbon, such as reduction, and reactions involving the adjacent α-carbon.

Nucleophilic Additions and Reductions

The lactam carbonyl group is significantly less electrophilic than a ketone carbonyl due to resonance with the nitrogen lone pair. Therefore, it is resistant to many common nucleophilic additions. The most significant reaction at this site is reduction.

Lactams can be completely reduced to the corresponding cyclic amines. researchgate.net For 4-Hydroxy-[1,3'-bipiperidine]-2'-one, this would result in the formation of a [1,3'-bipiperidine]-4-ol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are traditionally used for this purpose. nih.gov Modern methods offer milder alternatives; for example, nickel-catalyzed reduction using a silane (B1218182) reducing agent like phenylsilane (B129415) (PhSiH₃) can effectively reduce six-membered lactams to piperidines. nih.gov

Partial reduction of the lactam to a cyclic imine is also possible. Treatment with Schwartz's reagent (Cp₂Zr(H)Cl) can convert a lactam to the corresponding imine, which can be isolated or used in situ for subsequent reactions, such as the Joullié–Ugi three-component reaction. acs.org

Table 3: Reduction Reactions of the Lactam Carbonyl
ReagentProduct TypeNotesReference
Lithium Aluminum Hydride (LiAlH₄)Cyclic Amine (Full Reduction)Standard, powerful reducing agent for amides and lactams. nih.gov
NiCl₂(dme) / PhSiH₃Cyclic Amine (Full Reduction)Milder, nickel-catalyzed alternative. nih.gov
Schwartz's Reagent (Cp₂Zr(H)Cl)Cyclic Imine (Partial Reduction)Forms an intermediate that can be used for further synthesis. acs.org

Condensation Reactions

Condensation reactions involving the lactam ring typically occur at the α-carbon (C-3') via the formation of a lactam enolate. Due to the lower acidity of the α-protons compared to those of a ketone, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is required for deprotonation. The resulting enolate is a potent nucleophile that can react with various electrophiles.

A common condensation reaction is the aldol-type addition to aldehydes or ketones. The lactam enolate can attack the carbonyl carbon of an aldehyde, and subsequent workup would yield a β-hydroxy lactam derivative. This approach provides a powerful tool for carbon-carbon bond formation at the C-3' position, enabling the synthesis of more complex derivatives.

Reactivity at the Piperidine Nitrogen Atoms

The subject molecule possesses two distinct nitrogen atoms: the N1 atom of the 4-hydroxypiperidine ring and the N1' atom within the piperidin-2'-one (lactam) ring. These two nitrogens exhibit vastly different chemical reactivity.

The N1 atom is a secondary amine and, as such, is both basic and nucleophilic. It readily undergoes reactions typical of secondary amines, including N-alkylation and N-acylation. researchgate.netnih.gov For example, it can be alkylated with alkyl halides or undergo reductive amination with aldehydes and a reducing agent. google.com

In stark contrast, the N1' atom is part of a lactam (an amide). The lone pair of electrons on the lactam nitrogen is delocalized by resonance with the adjacent carbonyl group. acs.org This delocalization significantly reduces its basicity and nucleophilicity, rendering it essentially unreactive towards typical alkylating or acylating agents under standard conditions. This difference in reactivity allows for selective functionalization at the N1 position without affecting the N1' atom.

Table 4: Comparative Reactivity of Piperidine Nitrogen Atoms
Nitrogen AtomChemical NatureReactivityTypical Reactions
N1 (4-Hydroxypiperidine)Secondary AmineNucleophilic and BasicN-Alkylation, N-Acylation, Reductive Amination
N1' (Piperidin-2'-one)Amide (Lactam)Non-nucleophilic, Non-basicGenerally unreactive to electrophiles

N-Alkylation and N-Acylation Reactions

The this compound molecule possesses two nitrogen atoms with different chemical environments: a secondary amine nitrogen in the 4-hydroxypiperidine ring and a lactam nitrogen within the 2'-one ring. The secondary amine is nucleophilic and is the primary site for alkylation and acylation reactions. In contrast, the lactam nitrogen is significantly less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

Consequently, N-alkylation and N-acylation reactions occur selectively at the secondary amine.

N-Alkylation: This reaction typically involves treating the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed. The reaction proceeds via nucleophilic substitution, where the secondary amine attacks the electrophilic carbon of the alkylating agent. Reductive amination is another common method for N-alkylation. sciencemadness.org The choice of solvent and base can be critical, with combinations like potassium carbonate in dimethylformamide (DMF) being commonly employed. juniperpublishers.com

N-Acylation: The secondary amine can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides. This reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the acid byproduct. This modification introduces an acyl group onto the nitrogen, forming a tertiary amide.

The regioselectivity of these reactions is a key feature, with derivatization occurring almost exclusively on the more reactive secondary amine of the 4-hydroxypiperidine moiety rather than the lactam nitrogen. juniperpublishers.com

Table 1: N-Alkylation and N-Acylation Reactions

Reaction TypeTypical ReagentsFunctional Group TargetedProduct Type
N-AlkylationAlkyl halides (e.g., CH₃I, BnBr), Aldehydes/Ketones with a reducing agent (e.g., NaBH(OAc)₃)Secondary AmineTertiary Amine
N-AcylationAcyl chlorides (e.g., CH₃COCl), Acid anhydrides (e.g., (CH₃CO)₂O)Secondary AmineTertiary Amide

Quaternization

Quaternization is the process of further alkylating the nitrogen atom of the newly formed tertiary amine to yield a quaternary ammonium (B1175870) salt. This reaction involves treating the N-alkylated derivative of this compound with an excess of a suitable alkylating agent. The resulting quaternary ammonium salt carries a permanent positive charge, which significantly alters the molecule's physical and chemical properties, such as its solubility and electronic characteristics. Derivatives of bipyridines, known as viologens, are well-known examples of molecules where quaternization of nitrogen atoms leads to interesting redox and electrochromic properties. nih.gov While structurally different, the principle of forming a quaternary salt by exhaustive N-alkylation applies.

Functionalization of the Piperidine Rings

Both piperidine rings in the this compound structure offer opportunities for further functionalization. Modern synthetic methods allow for site-selective modifications, often controlled by the choice of catalysts and protecting groups on the nitrogen atom. nih.gov

4-Hydroxypiperidine Ring:

C-H Functionalization: Direct C-H functionalization is a powerful tool for introducing substituents onto the piperidine ring. The site of functionalization (e.g., at the C2, C3, or C4 positions) can be directed by the nature of the protecting group on the nitrogen and the rhodium catalyst used. nih.gov For instance, an N-Boc protecting group can direct functionalization to the C2 position. nih.gov

Hydroxyl Group Modification: The 4-hydroxy group can be a handle for various transformations. It can be oxidized to a ketone (4-oxo group), esterified, or converted into an ether. It can also be replaced by other functional groups through nucleophilic substitution reactions after conversion to a better leaving group (e.g., a tosylate).

[1,3'-Bipiperidine]-2'-one Ring:

The lactam functionality influences the reactivity of this ring. The protons on the carbon atom alpha to the carbonyl group (C-3') are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at this position. However, the C-3' position is already part of the bipiperidine linkage.

The C-H bonds on other positions of the ring could also be targeted for functionalization using catalytic methods similar to those described for the other piperidine ring. nih.gov

Table 2: Potential Functionalization Sites

RingPositionType of ReactionPotential Outcome
4-HydroxypiperidineN1Alkylation, AcylationTertiary amine/amide formation
C4-OHOxidation, Esterification, EtherificationKetone, Ester, Ether formation
[1,3'-Bipiperidine]-2'-oneC-H bondsCatalytic C-H functionalizationIntroduction of new substituents

Complex Formation with Metal Ions

The structure of this compound contains multiple heteroatoms with lone pairs of electrons, namely two nitrogen atoms and two oxygen atoms (from the hydroxyl and carbonyl groups). These sites can act as Lewis bases, allowing the molecule to function as a ligand and form coordination complexes with various metal ions. nih.gov

The secondary amine nitrogen and the hydroxyl oxygen can potentially act together as a bidentate ligand, forming a stable chelate ring with a metal ion. The carbonyl oxygen of the lactam also offers a potential coordination site. The ability of related bipyridine structures to form stable complexes with metal ions like Fe²⁺ and Zn²⁺ is well-documented. nih.gov The specific coordination mode and the stability of the resulting metal complex would depend on several factors, including the nature of the metal ion, the solvent, and the pH of the medium. The formation of such complexes can be studied using techniques like UV-Vis spectroscopy and X-ray crystallography.

Spectroscopic and Advanced Analytical Characterization of 4 Hydroxy 1,3 Bipiperidine 2 One

Mass Spectrometry (MS)

Fragmentation Pathway Analysis

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. nih.gov In the analysis of 4-Hydroxy-[1,3'-bipiperidine]-2'-one, collision-induced dissociation (CID) would lead to the cleavage of specific bonds, generating a series of characteristic product ions.

The fragmentation process is typically initiated by protonation of the molecule, often at the most basic site, which would be one of the nitrogen atoms or the hydroxyl group. The fragmentation pathways are influenced by the stability of the resulting fragment ions. nih.gov For the [1,3'-bipiperidine] structure, common fragmentation would likely involve the cleavage of the C-N bond connecting the two piperidine (B6355638) rings. Other potential fragmentation pathways could include the loss of a water molecule (H₂O) from the hydroxyl group and the cleavage of the piperidine rings themselves. researchgate.net The resulting mass spectrum, with its unique pattern of parent and fragment ions, serves as a molecular fingerprint for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.

Key expected vibrational frequencies include a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. researchgate.net A strong absorption band around 1600-1680 cm⁻¹ would indicate the C=O stretching vibration of the amide group (lactam) in the 2'-one position. Additionally, C-H stretching vibrations for the piperidine rings would be observed in the 2850-3000 cm⁻¹ region, and C-N stretching vibrations would appear in the 1000-1350 cm⁻¹ range.

Table 1: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Amide (Lactam)C=O Stretch1600-1680 (strong)
AlkaneC-H Stretch2850-3000
Amine/AmideC-N Stretch1000-1350

Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of this compound and for separating it from any impurities or related compounds. scholarsresearchlibrary.comnih.gov A reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol). wiley-vch.decsic.es

The separation is based on the differential partitioning of the compound and its impurities between the stationary phase and the mobile phase. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the compound exhibits maximum absorbance. The retention time of the main peak provides a qualitative measure for identification, while the peak area allows for quantitative determination of purity.

Given the presence of a stereocenter at the 4-position of the hydroxyl-bearing piperidine ring and another at the 3'-position of the lactam-containing ring, this compound can exist as multiple stereoisomers. Chiral HPLC is the preferred method for separating and quantifying these enantiomers and diastereomers. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com

The choice of the chiral stationary phase is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). nih.gov The mobile phase is typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). mdpi.com The separation of the enantiomers is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netmdpi.com For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the conformation of the two piperidine rings. mdpi.comacs.org

This technique also reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups. nih.gov Such information is invaluable for understanding the solid-state properties of the compound.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of this compound (C₁₀H₁₈N₂O₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.0110120.1060.58%
HydrogenH1.011818.189.15%
NitrogenN14.01228.0214.13%
OxygenO16.00232.0016.14%
Total 198.28 100.00%

Theoretical and Computational Investigations of 4 Hydroxy 1,3 Bipiperidine 2 One

Conformational Analysis and Energy Landscapes

The conformational flexibility of 4-Hydroxy-[1,3'-bipiperidine]-2'-one is a critical determinant of its physical properties and biological activity. The molecule is composed of a 4-hydroxypiperidine (B117109) ring linked via its nitrogen atom to the C3 position of a piperidin-2-one (a valerolactam) ring. This structure allows for multiple degrees of freedom, including ring puckering for both rings, the orientation of the hydroxyl substituent, and rotation around the central N-C bond connecting the two heterocyclic systems.

Both the piperidine (B6355638) and piperidin-2-one rings are expected to predominantly adopt low-energy chair conformations to minimize steric and torsional strain. nih.gov For the 4-hydroxypiperidine ring, the hydroxyl group can exist in either an axial or equatorial position. Similarly, the entire piperidin-2-one substituent on the first ring can be positioned axially or equatorially.

A systematic conformational search and subsequent geometry optimization, typically performed using Density Functional Theory (DFT) methods such as B3LYP or M06-2X with a basis set like 6-31G(d,p), can be used to identify all stable conformers and map the potential energy surface. nih.govresearchgate.net The analysis would likely reveal that the most stable conformer is the one where both rings are in a chair conformation and both the hydroxyl group and the piperidin-2-one substituent are in the sterically favored equatorial positions. The relative free energies (ΔG) of these conformers, calculated in a simulated solvent environment, quantify their stability and population at equilibrium. researchgate.net

ConformerHydroxyl OrientationPiperidin-2-one OrientationRelative Free Energy (ΔG, kcal/mol)Predicted Population (%)
1 (Chair-Chair)EquatorialEquatorial0.0085.1
2 (Chair-Chair)AxialEquatorial1.1512.5
3 (Chair-Chair)EquatorialAxial1.802.3
4 (Chair-Twist Boat)EquatorialEquatorial5.50<0.1

Molecular Dynamics (MD) Simulations

To understand the dynamic behavior and stability of this compound in a physiological context, molecular dynamics (MD) simulations are employed. researchgate.net These simulations model the motion of atoms over time, providing a detailed view of conformational transitions, flexibility, and interactions with the surrounding environment, typically water.

An MD simulation would be set up by placing the lowest-energy conformer of the molecule in a periodic box of explicit water molecules, with a suitable force field like OPLS-AA or AMBER applied to describe the interatomic forces. researchgate.netnih.gov A simulation run of 100 to 500 nanoseconds would allow for the exploration of the molecule's conformational space and its interactions. researchgate.net

Key analyses of the resulting trajectory include:

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms, highlighting the most flexible regions of the molecule. The linkage between the two rings and the terminal regions of the piperidine rings would be expected to show higher flexibility.

Hydrogen Bonding: Analysis of intramolecular and intermolecular hydrogen bonds (with water) reveals key interactions that stabilize the molecule's structure. The hydroxyl group and the lactam's N-H and C=O groups are primary sites for hydrogen bonding.

Solvent Accessible Surface Area (SASA): SASA calculations quantify the exposure of the molecule to the solvent, which is relevant for understanding its solubility and potential to interact with biological macromolecules.

MD Simulation ParameterPredicted Value/Observation
Simulation Time200 ns
Average RMSD1.8 ± 0.3 Å
Average Intramolecular H-Bonds0-1 (transiently between OH and lactam O)
Average Intermolecular H-Bonds (with water)4.5 ± 1.2
Average SASA310 ± 15 Ų

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

DFT calculations are a powerful tool for investigating the electronic properties and chemical reactivity of a molecule. chemjournal.kz Using the optimized geometry of the most stable conformer, calculations at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) provide detailed information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscielo.br

The energies of these orbitals are used to calculate global reactivity descriptors:

HOMO-LUMO Energy Gap (ΔE): A smaller gap indicates higher chemical reactivity and lower kinetic stability. scielo.br

Ionization Potential (I) and Electron Affinity (A): These relate to the molecule's ability to donate or accept electrons, respectively.

Chemical Hardness (η) and Softness (S): These descriptors quantify the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): This index measures the propensity of the species to accept electrons.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution. researchgate.net For this compound, the MEP would likely show regions of negative potential (red) around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydroxyl and amide protons, highlighting sites for nucleophilic attack.

DescriptorSymbolHypothetical Calculated Value
HOMO EnergyEHOMO-6.8 eV
LUMO EnergyELUMO-0.5 eV
Energy GapΔE6.3 eV
Chemical Hardnessη3.15 eV
Electronegativityχ3.65 eV
Electrophilicity Indexω2.11 eV

Quantum chemical calculations can accurately predict various spectroscopic properties, which is crucial for structural verification. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these theoretical shifts with experimental data can confirm the proposed structure and conformational preferences.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) spectra. These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, providing a reliable interpretation of experimental spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states, allowing for the prediction of the UV-Visible absorption spectrum (λ_max). researchgate.netnih.gov

Atom Number (IUPAC)Hypothetical Predicted ¹³C Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)
C2' (Carbonyl)174.5173.8
C4 (CH-OH)65.865.2
C3' (CH-N)58.257.9
C2, C6 (N-CH₂)52.551.9
C6' (N-CH₂)42.141.7

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR study for this compound would involve designing and analyzing a library of its analogs.

The process would include:

Creation of an Analog Library: A set of virtual analogs would be created by systematically modifying the parent structure, for instance, by introducing different substituents at various positions on either piperidine ring.

Descriptor Calculation: For each analog, a wide range of molecular descriptors (e.g., electronic, steric, topological, and thermodynamic) would be calculated. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a model is built that relates a subset of these descriptors to a specific biological activity (expressed as pIC₅₀, for example).

Validation: The predictive power of the QSAR model is rigorously validated using internal (cross-validation, q²) and external (prediction for a test set, r²_pred) validation techniques to ensure its robustness and reliability. nih.gov

A hypothetical QSAR model might indicate that activity is positively correlated with descriptors related to hydrogen bond donating capacity and negatively correlated with molecular size, guiding the design of more potent analogs.

Hypothetical QSAR Model for Analogs
Model Equation pIC₅₀ = 0.75 * (H-Bond Donors) - 0.12 * (Molecular Volume) + 4.58
Statistical Parameters
Coefficient of Determination (r²)0.91
Cross-validated Coefficient (q²)0.85
External Test Set Prediction (r²_pred)0.88

Molecular Docking Studies (for hypothetical target interactions)

Molecular docking is a computational method that predicts the binding orientation and affinity of a ligand to the active site of a target protein. tandfonline.com As the specific biological target for this compound is not established, docking studies can be performed against hypothetical targets based on the activities of structurally similar compounds. Given the prevalence of the piperidine motif in central nervous system agents, plausible targets could include sigma receptors, opioid receptors, or acetylcholinesterase. nih.govtandfonline.comnih.gov

For a hypothetical docking study against the Sigma-1 (σ₁) receptor, the crystal structure of the receptor would be obtained. The this compound molecule would be docked into the receptor's binding pocket using software like AutoDock or Glide. nih.govjscimedcentral.com The results would be analyzed based on:

Binding Affinity: A calculated docking score (in kcal/mol) that estimates the free energy of binding. A more negative score suggests a stronger, more favorable interaction.

Binding Pose: The specific orientation of the ligand within the active site.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the binding pocket, such as Asp126 and Glu172, which are known to be important for ligand binding in the σ₁ receptor. nih.gov

Such studies can generate hypotheses about the compound's mechanism of action and guide the selection of targets for future experimental validation.

Hypothetical TargetDocking Score (kcal/mol)Key Interacting ResiduesObserved Interactions
Sigma-1 (σ₁) Receptor-8.2Glu172, Asp126, Tyr103H-bond with Glu172 (from OH), salt bridge with Asp126 (from protonated N), π-stacking with Tyr103
μ-Opioid Receptor-7.5Asp147, Tyr148, His297H-bond with Asp147 (from OH), hydrophobic interactions with surrounding residues
Acetylcholinesterase-6.9Trp84, Ser200, His440H-bond with Ser200 (from C=O), π-cation interaction with Trp84

Structure Activity Relationship Sar Studies of 4 Hydroxy 1,3 Bipiperidine 2 One Analogs

Influence of 4-Hydroxyl Substitution on Activity and Selectivity

The hydroxyl group at the 4-position of the piperidine (B6355638) ring is a pivotal feature, significantly influencing the binding affinity and selectivity of these analogs through hydrogen bonding interactions. The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor allows it to form crucial connections with target receptors. nih.gov

Studies on analogous structures have shown that replacing a hydroxyl group with a substituent that cannot donate a hydrogen bond, such as a fluorine atom or a methoxy (B1213986) group, often leads to a significant decrease in activity. nih.gov For example, in the cannabinoid series, substitution of the C-1 hydroxyl with fluorine resulted in a marked drop in CB1 receptor interaction, suggesting the hydroxyl group acts as a hydrogen bond donor in that context. nih.gov This underscores the importance of the hydrogen-bond-donating capability of the 4-hydroxyl group for target engagement.

The position of the hydroxyl group can also be a determining factor for biological activity. In studies of hydroxyflavonol derivatives, the specific placement of hydroxyl groups on the aromatic rings dramatically alters their anti-oxidative effects. researchgate.net While not a direct analog, this principle highlights that even minor positional changes of a hydroxyl group can have profound impacts on activity. In the case of 4-hydroxy-[1,3'-bipiperidine]-2'-one analogs, moving the hydroxyl group to the 3-position would likely alter the molecule's interaction profile and biological effect.

Role of the 2'-Keto Group in Molecular Interactions

The 2'-keto group, part of the piperidin-2-one ring, is a key contributor to the molecule's binding properties, primarily by acting as a hydrogen bond acceptor. nih.gov The oxygen atom of the carbonyl group possesses lone pairs of electrons that can form strong hydrogen bonds with donor groups (such as N-H or O-H) in a receptor's active site.

The presence and position of this keto group are often essential for maintaining the structural integrity and electronic distribution required for biological activity. Research on various heterocyclic compounds demonstrates that the carbonyl moiety is a common feature in bioactive molecules, participating in critical binding interactions. For instance, in the biosynthesis of pepstatin, the reduction of ketone groups is a key enzymatic step, indicating that these groups are crucial for substrate recognition. nih.gov

Furthermore, the replacement of a similar ureidic moiety in a benzimidazol-2-one (B1210169) scaffold with other groups demonstrated the importance of this functional group. While replacement with a cyanoguanidine group yielded active compounds, replacing it with a simple benzimidazole (B57391) resulted in an inactive compound, highlighting the specific electronic and hydrogen-bonding requirements at that position. mdpi.com This suggests that modifications to the 2'-keto group, such as its reduction to a hydroxyl or complete removal, would likely have a detrimental effect on the activity of this compound analogs by eliminating a critical hydrogen bond accepting site.

Impact of Nitrogen Substitutions on Biological Properties

Substitutions on either of the nitrogen atoms within the bipiperidine scaffold offer a significant opportunity to modulate the biological properties of the analogs, including their potency, selectivity, and pharmacokinetic profiles. The nature of the substituent can influence the molecule's size, lipophilicity, and basicity. nih.gov

In studies of 4-anilidopiperidine analogs, replacing the phenethyl group on the piperidine nitrogen with various aromatic amino acids resulted in compounds with a wide range of binding affinities for opioid receptors. nih.gov This demonstrates that the N-substituent plays a crucial role in exploring the binding pocket and can be optimized to improve target engagement. Similarly, research on 4-aminopiperidine (B84694) antifungals showed that the nature of the N-substituent (e.g., 1-benzyl vs. 1-phenethyl) was a key determinant of antifungal activity. mdpi.com

These findings suggest that for this compound, the nitrogen of the 4-hydroxypiperidine (B117109) ring (N-1) is a prime location for introducing diversity to enhance potency and selectivity. The table below, derived from data on antifungal 4-aminopiperidines, illustrates how different N-substituents can impact activity, in this case, against the fungal strain Yarrowia lipolytica.

Table 1: Effect of N-1 Substitution on Antifungal Activity of 4-Aminopiperidine Analogs mdpi.com
CompoundN-1 SubstituentGrowth Inhibition of Y. lipolytica (%)
Analog 1Benzyl (B1604629)98
Analog 2Phenethyl99
Analog 33-Phenylpropyl99
Analog 4(R)-1-Phenylethyl15

This data clearly shows that extending the alkyl chain from benzyl to phenethyl or 3-phenylpropyl maintains high activity, while introducing a chiral branched substituent like (R)-1-phenylethyl dramatically reduces it. This highlights the sensitivity of the target's binding site to the steric bulk near the nitrogen atom.

Stereochemical Implications for Activity

Stereochemistry is a critical factor in the biological activity of this compound analogs, as the molecule contains multiple chiral centers. The three-dimensional arrangement of atoms can profoundly affect how the molecule interacts with its biological target, which is itself chiral. nih.gov

The relative orientation of substituents on the piperidine rings can lead to different diastereomers (e.g., cis vs. trans), which may possess vastly different biological profiles. A comprehensive study on epimeric pairs of 5-substituted N-piperonyl-3-phenylpiperidine derivatives revealed that the stereospecific orientation of functional groups (equatorial vs. axial) significantly modulates key pharmacologically relevant properties like basicity and lipophilicity. nih.gov For example, the basicity-lowering effects of functional groups were much more pronounced when they were in an equatorial position compared to an axial one. nih.gov

Design Principles for Enhanced Target Potency and Selectivity

Based on the structure-activity relationships discussed, several key principles can be formulated for the rational design of this compound analogs with improved potency and selectivity. nih.gov

Preservation of Key Hydrogen Bonding Moieties : The 4-hydroxyl group (as a hydrogen bond donor) and the 2'-keto group (as a hydrogen bond acceptor) are critical for binding. Modifications to these groups should be avoided unless intended to test their fundamental role. Protecting the hydroxyl as a methoxy ether or reducing the keto group would likely be detrimental to activity.

Strategic N-Substitutions : The nitrogen atom of the 4-hydroxypiperidine ring is a key point for modification to enhance potency and tune selectivity. Introducing small, lipophilic, or aromatic substituents can explore additional binding interactions within the target protein. High-throughput screening of a library of N-substituents could identify optimal groups.

Stereochemical Control : Synthesis should focus on producing stereochemically pure isomers. The absolute configuration at C-4 and C-3' can have a profound impact on activity. Separating and testing individual enantiomers and diastereomers is necessary to identify the most active isomer and avoid potential issues from inactive or off-target isomers. nih.gov

Conformational Rigidity : Introducing elements that restrict the conformational flexibility of the molecule can lock it into a more bioactive conformation, improving binding affinity. This could involve introducing double bonds or additional ring systems. However, care must be taken as this can also prevent the molecule from adopting the necessary conformation for binding.

By applying these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop analogs with superior biological properties.

Potential Research Applications of 4 Hydroxy 1,3 Bipiperidine 2 One and Its Derivatives

As Chemical Synthons and Building Blocks in Organic Synthesis

The 4-Hydroxy-[1,3'-bipiperidine]-2'-one scaffold is a valuable building block for the synthesis of more complex molecules. The presence of multiple functional groups—a secondary amine, a hydroxyl group, and a lactam—provides several reaction sites for further chemical modification. The hydroxyl group can be readily derivatized through esterification or etherification, allowing for the introduction of a wide array of substituents. The lactam ring can be opened to yield a linear amino acid derivative, or the carbonyl group can be reduced. The secondary amine of the 4-hydroxypiperidine (B117109) moiety can undergo N-alkylation, N-arylation, or acylation to introduce further diversity.

The stereochemistry of the hydroxyl group and the chiral center at the 3'-position of the piperidin-2-one ring offer opportunities for the synthesis of enantiomerically pure compounds, which is of significant interest in the development of pharmaceuticals and other biologically active molecules. The rigid bipiperidine core can serve as a scaffold to present appended functional groups in a well-defined three-dimensional orientation, making it an attractive starting material for the construction of complex natural product analogues and other architecturally intricate molecules.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionsResulting Structures
Hydroxyl (-OH)Esterification, Etherification, OxidationEsters, Ethers, Ketones
Lactam (Amide)Hydrolysis, Reduction, N-AlkylationAmino acids, Cyclic amines, N-Substituted lactams
Secondary Amine (-NH-)Alkylation, Acylation, ArylationN-Alkyl, N-Acyl, N-Aryl derivatives

Development of Molecular Probes for Biological Systems

The bipiperidine scaffold can be functionalized to create molecular probes for studying biological systems. By attaching fluorescent dyes, biotin tags, or other reporter molecules to the hydroxyl or amine functionalities, researchers could develop tools to investigate the localization and interactions of specific proteins or receptors within cells. The ability to systematically modify the scaffold would allow for the optimization of probe properties such as cell permeability, target affinity, and spectral characteristics.

The development of novel radioligands for positron emission tomography (PET) is a critical area of research for the non-invasive study of biological processes in vivo. The this compound scaffold is a promising candidate for the development of PET tracers. The introduction of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F) or carbon-11 (¹¹C), onto the molecule would enable its use in PET imaging.

Potential sites for radiolabeling include the hydroxyl group, which could be derivatized with a fluoroalkyl group, or an aromatic ring that could be introduced via N-arylation and subsequently labeled with ¹⁸F. The synthesis of such radiolabeled analogues would allow for the investigation of their biodistribution, pharmacokinetics, and target engagement in living subjects. Given the prevalence of the piperidine (B6355638) motif in central nervous system (CNS) active drugs, ¹⁸F- or ¹¹C-labeled derivatives of this compound could be explored as potential imaging agents for neuroreceptors or transporters. The short half-lives of these isotopes necessitate rapid and efficient radiosynthesis protocols. radiologykey.com

Contribution to Medicinal Chemistry Research as Scaffold Leads

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs. mdpi.combohrium.com The this compound structure combines two piperidine rings with distinct functionalities, offering a unique three-dimensional shape that can be exploited for the design of novel therapeutic agents. This scaffold can be used as a starting point for the development of libraries of compounds to be screened against various biological targets.

The combination of a hydrogen bond donor (hydroxyl) and acceptor (lactam carbonyl), along with the basic nitrogen atom, provides multiple points for interaction with biological macromolecules such as enzymes and receptors. By systematically modifying the substituents on the scaffold, medicinal chemists can explore the structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The inherent rigidity of the bipiperidine core can help in pre-organizing the pharmacophoric elements for optimal binding to a target protein, potentially leading to higher affinity ligands.

Table 2: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaRationale
NeurologyPiperidine is a common scaffold in CNS drugs.
OncologyThe scaffold can be decorated with functionalities targeting cancer-related proteins.
Infectious DiseasesPiperidine derivatives have shown antimicrobial and antiviral activities.
Pain ManagementThe piperidine core is present in many analgesic compounds. tandfonline.com

Applications in Materials Science Research

While less explored, the this compound scaffold could also find applications in materials science. The hydroxyl group offers a site for polymerization, potentially leading to the formation of novel polymers with unique properties. For instance, polyesters or polyethers incorporating this rigid bipiperidine unit could exhibit interesting thermal or mechanical properties.

Furthermore, the ability of the nitrogen atoms to coordinate with metal ions suggests the potential for developing metal-organic frameworks (MOFs) or coordination polymers. Such materials could have applications in gas storage, catalysis, or as sensors. The chirality of the scaffold could also be exploited to create chiral materials for applications in asymmetric catalysis or separations. The derivatization of the scaffold with photoactive or electroactive moieties could lead to the development of functional materials for use in electronics or photonics. Piperidine derivatives have also been investigated for their anti-corrosive effects. researchgate.net

Development of Novel Catalysts

The nitrogen atoms within the this compound structure can act as Lewis bases, making the molecule and its derivatives potential organocatalysts. Piperidine itself is known to catalyze various organic reactions. biosynce.comresearchgate.net By attaching other catalytic functionalities or by coordinating with metal centers, this scaffold could be used to develop novel catalysts for a range of chemical transformations.

The chiral nature of the molecule makes it a particularly attractive candidate for the development of asymmetric catalysts. Enantiomerically pure derivatives could be synthesized and evaluated for their ability to catalyze stereoselective reactions, which are of paramount importance in the fine chemical and pharmaceutical industries. For example, manganese catalysts with bipiperidine ligands have been used for olefin epoxidation reactions. mdpi.com The rigid backbone of the bipiperidine could provide a well-defined chiral environment around a catalytic center, leading to high levels of enantioselectivity.

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-[1,3'-bipiperidine]-2'-one, and how can reaction conditions be optimized?

The synthesis of bipiperidine derivatives typically involves multi-step reactions, including:

  • Cyclization : Piperidine ring formation via intramolecular cyclization of amino alcohols or ketones under acidic or basic conditions .
  • Functionalization : Hydroxylation at specific positions using oxidizing agents (e.g., m-CPBA) or catalytic asymmetric methods .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization to achieve >95% purity .

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., Grignard reactions) to prevent side products.
  • Catalyst selection : Use palladium catalysts for cross-coupling reactions to enhance regioselectivity .
  • Yield monitoring : Track intermediates via TLC or HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize the structural and purity profile of this compound?

Key analytical methods :

  • NMR spectroscopy : Confirm bipiperidine framework and hydroxyl group placement (¹H NMR: δ 3.2–4.1 ppm for piperidine protons; ¹³C NMR: δ 70–80 ppm for hydroxyl-bearing carbons) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Use pharmacopeial methods (e.g., sodium acetate buffer pH 4.6, methanol mobile phase) to detect impurities ≤0.1% .

Q. Purity considerations :

  • Monitor residual solvents (e.g., DMF, THF) via GC-MS .
  • Quantify enantiomeric excess using chiral columns (e.g., Chiralpak AD-H) if applicable .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (STOT SE 3 hazard) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the bipiperidine framework influence the compound’s pharmacokinetic properties compared to monocyclic analogs?

The bipiperidine structure confers:

  • Enhanced lipophilicity : LogP values ~2.5–3.0 (vs. 1.5–2.0 for piperidine), improving blood-brain barrier penetration .
  • Metabolic stability : Resistance to CYP3A4-mediated oxidation due to steric hindrance .
  • Receptor selectivity : Bipiperidine derivatives show higher affinity for σ-1 receptors than monocyclic analogs (IC₅₀ < 100 nM vs. >500 nM) .

Q. Methodological validation :

  • Perform comparative MDCK cell assays for permeability .
  • Use liver microsomes to assess metabolic stability .

Q. How can researchers resolve contradictions in reported solubility and bioactivity data for this compound?

Common contradictions :

  • Discrepancies in aqueous solubility (e.g., 10 mg/mL vs. 2 mg/mL in PBS).
  • Variable IC₅₀ values in enzyme inhibition assays.

Q. Resolution strategies :

  • Standardize solvents : Use USP-grade buffers and control pH (±0.1 units) .
  • Replicate assays : Perform triplicate measurements with internal controls (e.g., reference inhibitors) .
  • Crystallography : Determine solid-state forms (polymorphs, hydrates) affecting solubility .

Q. What advanced methodologies are recommended for studying the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like dopamine transporters .
  • Cryo-EM : Resolve binding conformations with GPCRs at near-atomic resolution .
  • Metabolomics : Use LC-HRMS to identify phase I/II metabolites in hepatocyte models .

Q. How can impurity profiling and degradation studies be systematically conducted?

Key steps :

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions .
  • Degradant identification : Use LC-QTOF-MS to characterize oxidation products (e.g., N-oxide derivatives) .
  • Stability testing : Monitor potency loss under accelerated conditions (40°C/75% RH for 6 months) .

Q. What computational tools are effective for predicting SAR and off-target effects?

  • Molecular docking (AutoDock Vina) : Screen against target libraries (e.g., ChEMBL) to predict binding modes .
  • QSAR models : Train with datasets of piperidine analogs to forecast ADMET properties .
  • Machine learning : Use DeepChem to prioritize synthesis targets based on predicted bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.